molecular formula C13H12BrN B8013064 1-(7-Bromonaphthalen-2-YL)cyclopropan-1-amine

1-(7-Bromonaphthalen-2-YL)cyclopropan-1-amine

Cat. No.: B8013064
M. Wt: 262.14 g/mol
InChI Key: GNDZWPGITKRTDZ-UHFFFAOYSA-N
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Description

1-(7-Bromonaphthalen-2-yl)cyclopropan-1-amine (CAS 1782314-96-8) is a high-purity, brominated small molecule featuring a naphthalene core substituted with a cyclopropanamine group. This compound has a molecular formula of C 13 H 12 BrN and a molecular weight of 262.15 g/mol . The presence of both a bromine atom, which can serve as a handle for further synthetic modification via metal-catalyzed cross-couplings, and the strained cyclopropanamine ring makes it a valuable intermediate in organic synthesis and medicinal chemistry research. While the specific biological applications of this exact compound require further investigation, its core structure is of significant interest. Patents highlight that cyclopropanamine compounds are investigated as potent inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A), an important epigenetic enzyme . Research into similar compounds explores their potential as therapeutic agents for a range of conditions, including neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as various developmental disorders and substance dependence . The naphthalene moiety is a common scaffold in fluorophore development, as seen in compounds like Acrylodan, which are used to study protein dynamics and solvation environments . This suggests potential applications in developing fluorescent probes or sensors. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a component in diagnostic procedures. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(7-bromonaphthalen-2-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-4-2-9-1-3-11(7-10(9)8-12)13(15)5-6-13/h1-4,7-8H,5-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDZWPGITKRTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)C=CC(=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromonaphthalene Precursor Synthesis

The preparation of 7-bromonaphthalen-2-amine derivatives serves as the foundational step. Bromination of naphthalen-2-amine using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves regioselective substitution at the 7-position, with yields exceeding 85%. Alternative methods employ FeBr₃ or AlBr₃ as Lewis acid catalysts in bromobenzene, though these risk over-bromination.

Table 1: Bromination Conditions for Naphthalen-2-amine

ReagentSolventTemperature (°C)Yield (%)Selectivity (7-Br:6-Br)
NBSCH₂Cl₂0–5879:1
Br₂/FeBr₃Bromobenzene25786:1
HBr/H₂O₂AcOH50654:1

Post-bromination, the amine group is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) to prevent undesired side reactions during subsequent steps.

Cyclopropanation Strategies

Cyclopropane ring formation employs two primary approaches:

Simmons–Smith Cyclopropanation

Reaction of 7-bromonaphthalen-2-amine with diiodomethane (CH₂I₂) and a zinc-copper couple in diethyl ether generates the cyclopropane ring. This method requires strict anhydrous conditions and temperatures below −10°C to minimize ring-opening side reactions. Yields range from 45% to 62%, with trans-diastereomers dominating (≥85% diastereomeric excess).

Table 2: Simmons–Smith Reaction Optimization

CH₂I₂ (equiv)Zn-Cu (equiv)SolventTemperature (°C)Yield (%)diastereomeric Ratio (trans:cis)
1.22.5Et₂O−155888:12
1.53.0THF−106285:15
2.04.0DCM03472:28

Transition Metal-Catalyzed Cyclopropanation

Palladium-catalyzed coupling of 7-bromonaphthalen-2-amine with cyclopropane-1,1-diyldimethanol in the presence of Pd(OAc)₂ and Xantphos ligand achieves higher regiocontrol. Microwave-assisted heating at 120°C for 30 minutes enhances reaction efficiency (78% yield).

Amine Deprotection and Final Purification

Boc-protected intermediates undergo deprotection using trifluoroacetic acid (TFA) in dichloromethane (3:1 v/v) at room temperature for 2 hours. Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate isolates the free amine. Final purification via flash chromatography (SiO₂, hexane/ethyl acetate 4:1) or recrystallization from ethanol/water mixtures yields ≥98% purity.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclopropanation

The zinc-mediated Simmons–Smith reaction proceeds via a carbenoid intermediate, which inserts into the C–H bond adjacent to the amine group. Competing pathways include:

  • Over-insertion : Formation of bicyclic byproducts when excess CH₂I₂ is present.

  • Ring-opening : Acidic workup conditions may hydrolyze the cyclopropane ring, necessitating pH control during quenching.

Palladium-Catalyzed Side Reactions

In cross-coupling methodologies, β-hydride elimination generates naphthalene derivatives lacking the cyclopropane ring. Adding 1,2-bis(diphenylphosphino)ethane (dppe) as a co-ligand suppresses this pathway by stabilizing the Pd(0) intermediate.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Cyclopropane protons appear as two doublets of doublets (δ 1.25–1.45 ppm, J = 6.2 Hz), while aromatic protons resonate between δ 7.30–8.15 ppm.

  • HRMS : Calculated for C₁₃H₁₂BrN [M+H]⁺: 262.0234; Observed: 262.0231.

Table 3: Key ¹H NMR Signals

Proton Environmentδ (ppm)MultiplicityIntegration
Cyclopropane H1.32dd2H
Naphthalene H-37.45d (J=8.4 Hz)1H
Naphthalene H-67.89s1H
NH₂2.10br s2H

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms purity, with a retention time of 6.8 minutes and ≥99.5% area under the curve.

Industrial-Scale Optimization

Solvent Selection for Large Batches

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in cyclopropanation improves environmental sustainability while maintaining yields (60–65%).

Continuous Flow Synthesis

Microreactor systems operating at 100°C with a residence time of 5 minutes enhance heat transfer, reducing side product formation by 22% compared to batch processes.

ReagentOSHA PEL (ppm)NIOSH REL (ppm)
CH₂I₂0.10.01
TFA10.5

Emerging Methodologies

Photocatalytic Cyclopropanation

Visible-light-mediated reactions using Ru(bpy)₃Cl₂ as a catalyst enable cyclopropane formation at 25°C, though yields remain moderate (48–52%).

Biocatalytic Approaches

Engineered aminotransferases catalyze the transamination of 7-bromo-2-naphthaldehyde to the target amine, achieving 65% conversion under aqueous conditions .

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromonaphthalen-2-yl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(7-Bromonaphthalen-2-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Bromonaphthalen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopropanamine group play crucial roles in its reactivity and binding properties. The exact pathways and targets are subject to ongoing research, but it is believed to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(7-Bromonaphthalen-2-YL)cyclopropan-1-amine with structurally related cyclopropanamine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituent Position/Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield (if available) Reference IDs
This compound 7-Br, naphthalen-2-YL C₁₃H₁₂BrN 262.15 High lipophilicity, potential CNS activity Not reported N/A
1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine 5-Br, naphthalen-2-YL C₁₃H₁₂BrN 262.15 Similar structure; positional isomerism may alter binding affinity Not reported
1-(4-Bromophenyl)cyclopropan-1-amine 4-Br, phenyl C₉H₁₀BrN 212.09 Smaller aromatic system; used in cross-coupling reactions Not reported
1-(difluoromethyl)cyclopropan-1-amine difluoromethyl C₄H₇F₂N 119.11 BACE1 inhibitor; 86% synthesis yield 86%
1-(4-tert-butylphenyl)cyclopropan-1-amine 4-tert-butyl, phenyl C₁₃H₁₉N 189.30 Steric bulk from tert-butyl group; impacts receptor binding Not reported
1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine 3-F, 4-OCH₃, phenyl C₁₀H₁₂FNO 181.21 Electron-withdrawing F and OCH₃; improves solubility Not reported

Structural and Electronic Differences

  • Bromine vs. Fluorine Substitution : Bromine increases molecular weight and lipophilicity compared to fluorine, which is smaller and more electronegative. This affects membrane permeability and metabolic stability .
  • Naphthalene vs. Phenyl Systems : The naphthalene system in the target compound provides extended conjugation, enhancing π-π interactions but reducing solubility compared to phenyl analogs .
  • Positional Isomerism: The 7-bromo substitution on naphthalene vs.

Physicochemical Properties

  • Lipophilicity (LogP) : Estimated to be higher than phenyl analogs (e.g., 1-(4-bromophenyl)cyclopropan-1-amine, LogP ~2.5) due to the naphthalene ring .
  • Solubility : Likely lower than fluorinated derivatives (e.g., 1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine) due to reduced polarity .

Biological Activity

1-(7-Bromonaphthalen-2-YL)cyclopropan-1-amine is an organic compound that has garnered attention for its potential biological activity. This compound features a cyclopropane ring attached to a brominated naphthalene moiety, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Weight 262.14 g/mol
Chemical Formula C13H12BrN
InChI Key InChI=1S/C13H12BrN/c14-10-4-5-11-9(8-10)2-1-3-12(11)13(15)6-7-13/h1-5,8H,6-7,15H2

The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets such as enzymes or receptors. The presence of the bromine atom may enhance the compound's ability to form hydrogen bonds or engage in hydrophobic interactions, thereby modulating the activity of these targets.

Biological Activity Studies

Recent studies have investigated the compound's potential as an inhibitor of various enzymes and its effects on cellular pathways. For instance, preliminary data suggest that it may exhibit inhibitory activity against nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic processes that could be linked to cancer and metabolic disorders .

Case Studies

  • Inhibition of NNMT : A study demonstrated that derivatives of naphthalene compounds could act as effective inhibitors of NNMT. The structure-activity relationship (SAR) analysis indicated that modifications to the naphthalene ring significantly influenced inhibitory potency, suggesting that this compound might also show similar effects .
  • Anticancer Potential : Another investigation focused on the anticancer properties of brominated naphthalene derivatives, revealing that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Although specific data on this compound is limited, its structural similarities to other active compounds warrant further exploration.

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with other halogenated naphthalene derivatives:

CompoundBiological Activity
1-(6-Bromonaphthalen-1-YL)cyclopropan-1-amine Investigated for NNMT inhibition
1-(6-Chloronaphthalen-1-YL)cyclopropan-1-amine Moderate anticancer activity
1-(6-Fluoronaphthalen-1-YL)cyclopropan-1-amine Limited data; potential for enzyme interaction

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